Spectroscopic data (NMR, IR, MS) of 3-Amino-N-isobutyl-2-methylbenzamide
Spectroscopic data (NMR, IR, MS) of 3-Amino-N-isobutyl-2-methylbenzamide
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-N-isobutyl-2-methylbenzamide
Foreword: A Note on Predictive Spectroscopy
Molecular Structure and Expected Spectroscopic Behavior
Before delving into the data, it is crucial to analyze the structure of 3-Amino-N-isobutyl-2-methylbenzamide. The molecule consists of a 1,2,3-trisubstituted benzene ring, an amide linkage, and an isobutyl group. Each of these components will give rise to distinct and predictable signals in our spectra.
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Aromatic Region: The three protons on the benzene ring will provide a complex splitting pattern in the ¹H NMR spectrum.
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Amide Group: The N-H proton of the amide will be visible in the ¹H NMR, and the C=O stretch will be a prominent feature in the IR spectrum.
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Amino Group: The -NH₂ protons will appear in the ¹H NMR, and their stretching vibrations will be observable in the IR spectrum.
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Aliphatic Region (Isobutyl Group): The CH₂, CH, and two CH₃ groups of the isobutyl moiety will produce characteristic signals in the ¹H and ¹³C NMR spectra.
This structural analysis forms the basis for all subsequent predictions and interpretations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. We will predict the features of both ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons. The spectrum is typically recorded in a deuterated solvent like DMSO-d₆, which can solubilize the sample and has exchangeable protons that can help identify N-H signals.
Table 1: Predicted ¹H NMR Data for 3-Amino-N-isobutyl-2-methylbenzamide (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Causality |
| ~8.2-8.4 | Triplet | 1H | N -H (Amide) | The amide proton is coupled to the adjacent CH₂ group. Its chemical shift is downfield due to the electron-withdrawing effect of the carbonyl group. |
| ~7.0-7.2 | Triplet | 1H | Ar-H (C5-H) | This proton is coupled to the two adjacent aromatic protons (C4-H and C6-H). |
| ~6.5-6.7 | Doublet | 1H | Ar-H (C4-H or C6-H) | Coupled to the C5-H proton. |
| ~6.4-6.6 | Doublet | 1H | Ar-H (C6-H or C4-H) | Coupled to the C5-H proton. |
| ~5.1 | Singlet (broad) | 2H | -NH ₂ (Amino) | The protons of the primary amine are often broad due to quadrupole effects and exchange. The chemical shift is influenced by the electron-donating nature of the group. |
| ~3.0 | Triplet | 2H | -NH -C H₂- | Coupled to the amide N-H and the adjacent CH. Often appears as a "pseudo-triplet" or doublet of doublets. |
| ~2.2 | Singlet | 3H | Ar-C H₃ | Aromatic methyl groups typically appear in this region. The singlet multiplicity indicates no adjacent protons. |
| ~1.8 | Multiplet | 1H | -CH₂-C H-(CH₃)₂ | This proton is coupled to the CH₂ and the two CH₃ groups, resulting in a complex multiplet. |
| ~0.9 | Doublet | 6H | -CH-(C H₃)₂ | The two methyl groups are equivalent and are split by the adjacent CH proton. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for 3-Amino-N-isobutyl-2-methylbenzamide
| Chemical Shift (δ, ppm) | Assignment | Rationale and Causality |
| ~168 | C =O (Amide) | The carbonyl carbon is significantly deshielded and appears far downfield. |
| ~148 | C -NH₂ (C3) | The carbon atom attached to the electron-donating amino group is shifted downfield. |
| ~138 | C -C=O (C1) | The quaternary carbon attached to the amide group. |
| ~133 | C -CH₃ (C2) | The quaternary carbon attached to the methyl group. |
| ~128 | Ar-C H (C5) | Aromatic CH carbon. |
| ~118 | Ar-C H (C6) | Aromatic CH carbon, shielded by the adjacent amino group. |
| ~115 | Ar-C H (C4) | Aromatic CH carbon, shielded by the amino group. |
| ~47 | -NH-C H₂- | Aliphatic carbon attached to the nitrogen atom. |
| ~28 | -C H-(CH₃)₂ | The methine carbon of the isobutyl group. |
| ~20 | -CH-(C H₃)₂ | The two equivalent methyl carbons of the isobutyl group. |
| ~17 | Ar-C H₃ | The carbon of the aromatic methyl group. |
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible data.
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of the synthesized 3-Amino-N-isobutyl-2-methylbenzamide.
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Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it helps in observing exchangeable N-H protons.
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Transfer the solution to a 5 mm NMR tube.
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Instrument Setup (Example: 400 MHz Spectrometer):
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Insert the sample into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
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Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks. Automated shimming routines are standard on modern instruments.
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¹H NMR Acquisition:
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Acquire a standard proton spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
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Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
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Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.
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Use a wider spectral width (e.g., 0-200 ppm).
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A longer acquisition time and more scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended.
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Data Processing:
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Apply Fourier transformation to the acquired free induction decay (FID).
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Phase the spectrum to ensure all peaks are in the positive absorptive mode.
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Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
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Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
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Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Table 3: Predicted IR Absorption Bands for 3-Amino-N-isobutyl-2-methylbenzamide
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Causality |
| 3400-3300 | N-H Stretch | Primary Amine (-NH₂) | Primary amines typically show two distinct bands in this region corresponding to the symmetric and asymmetric stretching modes. |
| ~3300 | N-H Stretch | Secondary Amide (-NH-) | The N-H stretch of the amide group. |
| 3100-3000 | C-H Stretch | Aromatic | C-H stretching vibrations of the benzene ring. |
| 2960-2850 | C-H Stretch | Aliphatic | C-H stretching vibrations of the isobutyl and methyl groups. |
| ~1640 | C=O Stretch (Amide I) | Amide | This is a very strong and characteristic absorption for the carbonyl group in a secondary amide. |
| ~1550 | N-H Bend (Amide II) | Amide | This band arises from a combination of N-H bending and C-N stretching. |
| 1600-1450 | C=C Stretch | Aromatic | Stretching vibrations within the benzene ring. |
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, convenient method for acquiring IR spectra of solid samples.
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Instrument Preparation:
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Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit. This is critical as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
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Sample Application:
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Place a small amount of the solid 3-Amino-N-isobutyl-2-methylbenzamide sample directly onto the ATR crystal.
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Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.
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Data Acquisition:
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Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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The data is usually collected over a range of 4000-400 cm⁻¹.
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Data Processing:
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The instrument software will automatically perform the background subtraction.
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Identify and label the major absorption peaks in the spectrum.
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Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and can offer structural clues through the analysis of fragmentation patterns. For this molecule, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable techniques.
Table 4: Predicted Mass Spectrometry Data for 3-Amino-N-isobutyl-2-methylbenzamide
| m/z (mass-to-charge) | Ion | Rationale and Causality |
| 206 | [M]⁺˙ (Molecular Ion) | The intact molecule after losing one electron (for EI) or [M+H]⁺ (m/z 207) for ESI. This peak confirms the molecular weight (C₁₂H₁₈N₂O = 206.28 g/mol ). |
| 149 | [M - C₄H₉]⁺ | Loss of the isobutyl group via cleavage of the N-C bond. |
| 134 | [C₈H₈NO]⁺ | Cleavage of the amide C-N bond, resulting in the benzoyl fragment. |
| 120 | [C₇H₈N]⁺ | A common fragment resulting from rearrangement and loss of CO from the benzoyl fragment. |
| 57 | [C₄H₉]⁺ | The isobutyl carbocation. |
Logical Flow of Mass Spectrometry Analysis
Caption: Workflow for ESI-MS analysis and fragmentation.
Experimental Protocol for MS Data Acquisition (Direct Infusion ESI)
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Sample Preparation:
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Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Instrument Setup:
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Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
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Set the ion source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for electrospray ionization in positive ion mode.
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Data Acquisition:
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Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
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Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
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If desired, perform tandem MS (MS/MS) by selecting the molecular ion ([M+H]⁺ at m/z 207) and fragmenting it to confirm the predicted fragmentation patterns. This provides a higher degree of confidence in the structural assignment.
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Data Integration and Structural Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they create a self-validating system for structural confirmation.
Caption: Logic of integrated spectroscopic data for structural confirmation.
A successful characterization is achieved when:
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The ¹H and ¹³C NMR spectra account for all protons and carbons in the proposed structure.
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The IR spectrum confirms the presence of all key functional groups (amide, amine, aromatic ring).
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The mass spectrum provides the correct molecular weight and plausible fragmentation patterns that are consistent with the proposed structure.
Discrepancies in any of these datasets would necessitate a re-evaluation of the compound's structure or purity, demonstrating the self-validating nature of this multi-technique approach.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
